molecular formula C20H18BrFN2S B2533989 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(4-fluorophenyl)-1H-imidazole CAS No. 1207035-21-9

5-(4-bromophenyl)-2-(cyclopentylthio)-1-(4-fluorophenyl)-1H-imidazole

Cat. No. B2533989
CAS RN: 1207035-21-9
M. Wt: 417.34
InChI Key: FKZHALFOMDVORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-2-(cyclopentylthio)-1-(4-fluorophenyl)-1H-imidazole, also known as BCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a research tool. BCTC belongs to the class of imidazole compounds and is known to act as a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor.

Scientific Research Applications

Pharmacophore Design of p38α MAP Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, similar in structure to 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(4-fluorophenyl)-1H-imidazole, are recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These selective inhibitors bind to the adenosine 5'-triphosphate (ATP) pocket, replacing ATP and showing higher binding selectivity and potency. This review highlights the importance of such compounds in designing p38α MAP kinase inhibitors, which could have significant implications for the treatment of inflammatory diseases (Scior et al., 2011).

Synthesis of Key Intermediates

The synthesis of 2-Fluoro-4-bromobiphenyl, a related compound, serves as a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research outlines a practical synthesis method, emphasizing the significance of such compounds in pharmaceutical manufacturing and highlighting the challenges associated with their synthesis, such as the use and removal of toxic substances (Qiu et al., 2009).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those structurally related to 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(4-fluorophenyl)-1H-imidazole, have been reviewed for their antitumor activities. Specific derivatives have progressed through preclinical testing, indicating potential for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).

Synthesis and Transformation of Phosphorylated Derivatives

The review on the synthesis and transformation of 4-phosphorylated derivatives of imidazoles, such as 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(4-fluorophenyl)-1H-imidazole, details methods for creating these compounds and their chemical and biological properties. Such compounds are characterized by various types of activity, including insectoacaricidal and antihypertensive effects, indicating their broad applicability in medicinal chemistry (Abdurakhmanova et al., 2018).

properties

IUPAC Name

5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-(4-fluorophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN2S/c21-15-7-5-14(6-8-15)19-13-23-20(25-18-3-1-2-4-18)24(19)17-11-9-16(22)10-12-17/h5-13,18H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZHALFOMDVORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.